molecular formula C9H12N2O3 B8205903 7,7-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid

7,7-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid

Cat. No.: B8205903
M. Wt: 196.20 g/mol
InChI Key: RFDKGGVGRDATBW-UHFFFAOYSA-N
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Description

7,7-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid is a heterocyclic compound with a unique structure that combines a pyrazole ring and an oxazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a hydrazine derivative with a suitable diketone, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

7,7-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,7-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid is unique due to its specific ring structure and the presence of both pyrazole and oxazine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

7,7-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid is a heterocyclic compound notable for its unique structural properties, combining both pyrazole and oxazine rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anti-tumor effects.

  • Molecular Formula : C₉H₁₂N₂O₃
  • Molecular Weight : 196.20 g/mol
  • CAS Number : 275729-77-2

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. It may exert its effects by:

  • Enzyme Inhibition : Potentially inhibiting enzymes involved in inflammatory pathways.
  • Receptor Modulation : Interacting with specific receptors that mediate cellular responses related to inflammation and tumor growth.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study highlighted its efficacy in reducing pro-inflammatory cytokine production in vitro, suggesting a mechanism that involves the modulation of signaling pathways associated with inflammation .

Antitumor Activity

Preliminary investigations into the antitumor potential of this compound have shown promising results. In cell line studies, it demonstrated cytotoxic effects against various cancer cell types. The compound's ability to induce apoptosis in malignant cells was particularly noted .

Study 1: In Vitro Anti-inflammatory Effects

A study conducted on human lung epithelial cells treated with this compound revealed a significant decrease in the expression of inflammatory markers such as IL-6 and TNF-alpha. This suggests that the compound could be a candidate for treating chronic inflammatory diseases like COPD .

Study 2: Antitumor Efficacy

In a recent experiment involving breast cancer cell lines, treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, highlighting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazoleHeterocyclicAntitumor
6,7-Dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a]HeterocyclicAnti-inflammatory

The unique structure of this compound differentiates it from similar compounds by providing distinct pharmacological properties that warrant further investigation.

Properties

IUPAC Name

7,7-dimethyl-5,6-dihydropyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-9(2)3-4-14-7-6(8(12)13)5-10-11(7)9/h5H,3-4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDKGGVGRDATBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC2=C(C=NN21)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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